tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate
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Overview
Description
tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate: is a chemical compound with the molecular formula C9H13N3O4 and a molecular weight of 227.22 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-carbamoyl-1,2-oxazole under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of compounds that modulate biological pathways, although detailed studies on its exact mechanism are limited .
Comparison with Similar Compounds
tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate can be compared with similar compounds such as:
tert-Butyl N-(3-hydroxypropyl)carbamate: Used in similar synthetic applications.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with comparable uses in chemical synthesis.
Its uniqueness lies in its specific structure, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)15-8(14)11-6-4-5(7(10)13)12-16-6/h4H,1-3H3,(H2,10,13)(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWGIYVFHLDBBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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